molecular formula C15H10O5 B14003578 Bis(3-formylphenyl) carbonate CAS No. 70258-75-2

Bis(3-formylphenyl) carbonate

Cat. No.: B14003578
CAS No.: 70258-75-2
M. Wt: 270.24 g/mol
InChI Key: AWCDFFYDYBWGFP-UHFFFAOYSA-N
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Description

Bis(3-formylphenyl) carbonate is an organic compound with the molecular formula C15H10O5 It is characterized by the presence of two formyl groups attached to a carbonate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(3-formylphenyl) carbonate typically involves the reaction of 3-formylphenol with phosgene or a phosgene substitute under controlled conditions. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

2C7H6O2+COCl2C15H10O5+2HCl2 \text{C}_7\text{H}_6\text{O}_2 + \text{COCl}_2 \rightarrow \text{C}_15\text{H}_10\text{O}_5 + 2 \text{HCl} 2C7​H6​O2​+COCl2​→C1​5H1​0O5​+2HCl

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of phosgene substitutes, such as diphosgene or triphosgene, can also be employed to enhance safety and reduce the risk associated with handling phosgene gas.

Chemical Reactions Analysis

Types of Reactions

Bis(3-formylphenyl) carbonate undergoes various chemical reactions, including:

    Oxidation: The formyl groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate.

    Reduction: The formyl groups can be reduced to alcohols using reducing agents such as sodium borohydride.

    Substitution: The carbonate moiety can undergo nucleophilic substitution reactions with amines or alcohols to form carbamates or carbonates, respectively.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or alcohols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Bis(3-carboxyphenyl) carbonate.

    Reduction: Bis(3-hydroxyphenyl) carbonate.

    Substitution: Carbamates or carbonates depending on the nucleophile used.

Mechanism of Action

The mechanism by which bis(3-formylphenyl) carbonate exerts its effects is primarily through its reactivity with nucleophiles. The carbonate moiety acts as an electrophilic center, facilitating nucleophilic attack and subsequent formation of various derivatives. The formyl groups can also participate in condensation reactions, forming Schiff bases with amines.

Comparison with Similar Compounds

Similar Compounds

    Bis(4-formylphenyl) carbonate: Similar structure but with formyl groups at the para position.

    Bis(3-hydroxyphenyl) carbonate: Similar structure but with hydroxyl groups instead of formyl groups.

    Bis(3-carboxyphenyl) carbonate: Similar structure but with carboxyl groups instead of formyl groups.

Uniqueness

Bis(3-formylphenyl) carbonate is unique due to the presence of formyl groups, which provide distinct reactivity compared to hydroxyl or carboxyl groups. This allows for specific applications in polymer synthesis and materials science where formyl functionality is desired.

Properties

CAS No.

70258-75-2

Molecular Formula

C15H10O5

Molecular Weight

270.24 g/mol

IUPAC Name

bis(3-formylphenyl) carbonate

InChI

InChI=1S/C15H10O5/c16-9-11-3-1-5-13(7-11)19-15(18)20-14-6-2-4-12(8-14)10-17/h1-10H

InChI Key

AWCDFFYDYBWGFP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OC(=O)OC2=CC=CC(=C2)C=O)C=O

Origin of Product

United States

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